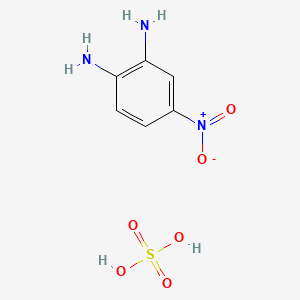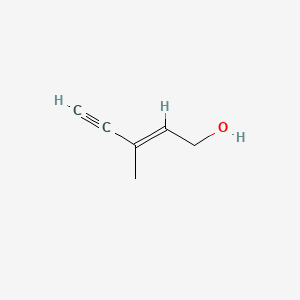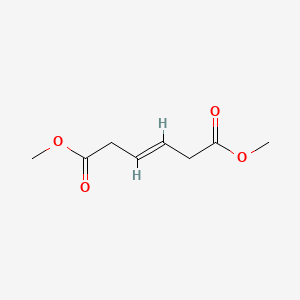
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride
Descripción general
Descripción
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride, also known as CAPCHA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CAPCHA is a versatile molecule that can be used in various fields, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Nitrile Synthesis : A protocol using hydroxylamine hydrochloride for transforming aldehydes into nitriles has been developed. This method is simple, cost-efficient, and environmentally benign, yielding good to excellent nitrile products (Ghosh & Subba, 2013).
Chemical Reactions with Chlorine : The reaction kinetics and mechanism between hydroxylamine and chlorine in hydrochloric acid have been explored. This study contributes to understanding the chemical behavior of hydroxylamine in various environments (Cooper & Margerum, 1993).
Synthesis of Reduced Transition-Metal Oxides : Hydroxylamine hydrochloride has been used in the synthesis of amorphous, reduced oxides of intermediate valence such as VO2, Cr2O3, and Fe3O4. This method demonstrates its utility in materials science and nanotechnology (Manivannan & Goodenough, 1998).
Oximation Reaction in Organic Chemistry : The oximation reaction of 3-acylisoxazoles with hydroxylamine hydrochloride has been investigated, highlighting its role in organic synthesis and molecular geometry studies (Vivona, Macaluso & Frenna, 1983).
Ultrasound Irradiation in Synthesis : The synthesis of oximes from aldehydes and ketones using hydroxylamine hydrochloride under ultrasound irradiation offers advantages like milder conditions, shorter reaction times, and higher yields, showing its application in advanced synthetic methods (Li, Li & Li, 2006).
Chromosomal and DNA Studies : Hydroxylamine hydrochloride has been utilized in chromosomal and DNA studies, indicating its importance in genetic research and molecular biology (Jana, Prasad & Moutschen, 1974).
Synthesis of Naphthoxocine Derivatives : It's used in the synthesis of novel naphthoxocine derivatives, highlighting its role in creating compounds with potential applications in treating cancer and influenza A (Abozeid et al., 2019).
Atmospheric Chemistry Studies : The kinetics of reactions involving hydroxyl radicals and chlorine atoms with biogenic volatile organic compounds are studied using hydroxylamine hydrochloride, contributing to our understanding of atmospheric chemistry (Gaona-Colmán, Blanco & Teruel, 2017).
Hydrothermal Synthesis : It's used in the hydrothermal synthesis of WO3·0.5H2O microtubes, demonstrating its application in developing materials with photocatalytic properties (Wang et al., 2013).
Analytical Chemistry : Its use in a certified reference material for extractable trace metals assesses sources of uncertainty in sequential extraction procedures, highlighting its role in enhancing the precision and accuracy of analytical techniques (Sahuquillo et al., 1999).
Análisis Bioquímico
Biochemical Properties
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes such as 3-chloroallyl aldehyde dehydrogenase, catalyzing the conversion of 3-chloroallyl aldehyde to 3-chloroacrylic acid . This interaction is crucial for the detoxification of aldehydes and the maintenance of cellular homeostasis. Additionally, this compound may interact with other biomolecules, including proteins and cofactors, to modulate their activity and stability.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to alterations in cell proliferation, differentiation, and survival. Furthermore, this compound may modulate cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of 3-chloroallyl aldehyde dehydrogenase, inhibiting its activity and preventing the conversion of 3-chloroallyl aldehyde to 3-chloroacrylic acid . This inhibition can result in the accumulation of toxic aldehydes, triggering cellular stress responses. Additionally, this compound may influence gene expression by modulating transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade into byproducts that could have different biochemical properties and cellular effects. Long-term studies have shown that prolonged exposure to the compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced detoxification of aldehydes and improved cellular homeostasis . At high doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in metabolic pathways related to aldehyde detoxification and oxidative stress response. The compound interacts with enzymes such as 3-chloroallyl aldehyde dehydrogenase, facilitating the conversion of toxic aldehydes to less harmful acids . This interaction is essential for maintaining cellular redox balance and preventing the accumulation of reactive oxygen species. Additionally, this compound may influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound can influence its biochemical properties and cellular effects. For example, the compound’s interaction with membrane-bound transporters may affect its stability and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. This localization is essential for the compound’s role in cellular detoxification and stress response.
Propiedades
IUPAC Name |
O-[(E)-3-chloroprop-2-enyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H/b2-1+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDAGPDHXQKVHK-TYYBGVCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073654, DTXSID10888770 | |
| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96992-71-1, 82244-86-8 | |
| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96992-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082244868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1366563.png)


![1-Methyl-2-[(1Z)-2-nitro-1-propenyl]benzene](/img/structure/B1366570.png)

![1-[(E)-2-Bromoethenyl]-4-chlorobenzene](/img/structure/B1366574.png)




![5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B1366583.png)

![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)

